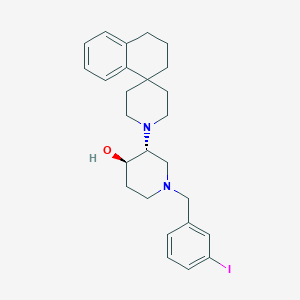

3-Ippps-naphthalene

説明

3-Ippps-naphthalene is a substituted naphthalene derivative whose precise chemical structure and nomenclature remain ambiguously defined in publicly available literature. Based on the naming convention, "3-Ippps" likely denotes a substituent at the third position of the naphthalene ring, though the exact nature of the substituent (e.g., isopropyl, phenyl, or other functional groups) is unclear due to insufficient peer-reviewed data. Substituted naphthalenes are widely studied for their chemical reactivity, environmental persistence, and toxicological profiles, making structural comparisons critical for risk assessment and industrial applications .

Structure

3D Structure

特性

CAS番号 |

158628-72-9 |

|---|---|

分子式 |

C26H33IN2O |

分子量 |

516.5 g/mol |

IUPAC名 |

(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |

InChIキー |

KOIJWARRGDEZPX-JWQCQUIFSA-N |

SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

異性体SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |

正規SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

同義語 |

1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Methylnaphthalenes : Methyl substitution reduces volatility compared to naphthalene. 2-Methylnaphthalene exhibits a higher melting point (34°C) than 1-methylnaphthalene (-30°C), indicating positional effects on crystallinity .

- Hydroxylated Derivatives : Polar substituents like hydroxymethyl increase water solubility but reduce environmental persistence due to rapid Phase II metabolism (e.g., glucuronidation) .

- 3-Ippps-Naphthalene (Inferred) : A bulky substituent at C3 (e.g., isopropyl or phenyl) would likely increase hydrophobicity (higher Log P) and reduce metabolic clearance, similar to methylnaphthalenes .

Toxicological Profiles

Data from inhalation studies on naphthalene and methylnaphthalenes highlight substituent-dependent toxicity:

Key Findings :

- Naphthalene : Causes species-specific lung lesions in rodents at LOAEL 60 ppm, mediated by cytochrome P450-generated reactive epoxides .

- Methylnaphthalenes : 2-Methylnaphthalene is metabolized 50% slower than naphthalene, leading to prolonged tissue retention and comparable toxicity at lower doses .

Environmental Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。